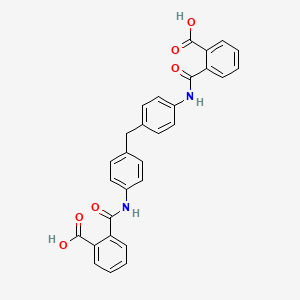
2-((4-(4-((2-Carboxybenzoyl)amino)benzyl)anilino)carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(4-((2-Carboxybenzoyl)amino)benzyl)anilino)carbonyl)benzoic acid is a complex organic compound with the molecular formula C29H22N2O6 and a molecular weight of 494.508 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-((2-Carboxybenzoyl)amino)benzyl)anilino)carbonyl)benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-carboxybenzoyl chloride with 4-aminobenzylamine to form an intermediate, which is then reacted with 4-aminobenzoic acid under controlled conditions to yield the final product . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-((2-Carboxybenzoyl)amino)benzyl)anilino)carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens can be replaced by nucleophiles like hydroxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-((4-(4-((2-Carboxybenzoyl)amino)benzyl)anilino)carbonyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-(4-((2-Carboxybenzoyl)amino)benzyl)anilino)carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
2-((4-(4-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid: Similar structure but different functional groups.
2-((4-(4-((2-Carboxybenzoyl)amino)phenoxy)anilino)carbonyl)benzoic acid: Contains an ether linkage instead of a direct aromatic bond.
Uniqueness
What sets 2-((4-(4-((2-Carboxybenzoyl)amino)benzyl)anilino)carbonyl)benzoic acid apart is its unique combination of functional groups and aromatic rings, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
143457-07-2 |
|---|---|
Molecular Formula |
C29H22N2O6 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-[[4-[[4-[(2-carboxybenzoyl)amino]phenyl]methyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C29H22N2O6/c32-26(22-5-1-3-7-24(22)28(34)35)30-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)31-27(33)23-6-2-4-8-25(23)29(36)37/h1-16H,17H2,(H,30,32)(H,31,33)(H,34,35)(H,36,37) |
InChI Key |
GRXPCYZAZJNPCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















